1-Chloro-2,4-dinitrobenzene
Overview
Description
1-Chloro-2,4-dinitrobenzene is an organic compound with the chemical formula C₆H₃ClN₂O₄. It is a yellow crystalline solid that is soluble in organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-2,4-dinitrobenzene (CDNB) are erythrocyte glutathione (GSH) and human thioredoxin reductase . These targets play crucial roles in maintaining cellular redox balance and protecting cells from oxidative stress.
Mode of Action
CDNB interacts with its targets through a process known as conjugation . When incubated with erythrocytes, CDNB undergoes conjugation with GSH to form 2,4-dinitrophenyl-S-glutathione . This reaction is catalyzed by the enzyme glutathione S-transferase . CDNB also acts as an irreversible inhibitor of human thioredoxin reductase , a key enzyme involved in the reduction of oxidized thioredoxin.
Biochemical Pathways
The interaction of CDNB with GSH and thioredoxin reductase affects the glutathione and thioredoxin systems respectively . These systems are vital for maintaining cellular redox homeostasis and protecting cells from oxidative damage. The conjugation of CDNB with GSH leads to the depletion of intracellular GSH, disrupting the glutathione system . The inhibition of thioredoxin reductase impairs the thioredoxin system, leading to an increase in NADPH oxidase activity .
Pharmacokinetics
CDNB is soluble in organic solvents such as alcohol, benzene, carbon disulfide, and diethyl ether, but it is practically insoluble in water . This suggests that CDNB may be absorbed and distributed in the body through lipophilic pathways, and its bioavailability may be influenced by factors such as lipid content in the diet and the integrity of the gastrointestinal tract.
Result of Action
The action of CDNB results in significant molecular and cellular effects. The depletion of GSH and the inhibition of thioredoxin reductase disrupt cellular redox balance, potentially leading to oxidative stress . This can cause damage to cellular components, including proteins, lipids, and DNA, and may lead to cell death if the damage is severe and beyond repair.
Action Environment
The action, efficacy, and stability of CDNB can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reactivity of CDNB. As an alkylating agent, CDNB can react with a variety of nucleophilic substances, which may alter its mode of action . The pH of the environment can also affect the ionization state of CDNB, potentially influencing its reactivity and solubility . Furthermore, the temperature can impact the stability of CDNB, as it may decompose explosively on shock, friction, or heating .
Biochemical Analysis
Biochemical Properties
1-Chloro-2,4-dinitrobenzene is known to interact with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione (GSH) to a variety of electrophilic substances . This interaction involves a nucleophilic substitution reaction between this compound and reduced glutathione .
Cellular Effects
In cellular contexts, this compound has been observed to cause rapid depletion of total cellular glutathione accompanied by disassembly of microtubules . It also causes alterations in the density and distribution pattern of microfilaments .
Molecular Mechanism
The molecular mechanism of this compound involves its susceptibility to nucleophilic substitution . It acts as a substrate for glutathione S-transferase, leading to its conjugation with reduced glutathione .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a rapid depletion of total cellular glutathione, followed by a steady rise in total cellular glutathione and microtubule reassembly 5 hours after treatment . It has also been noted for its combustibility and the production of irritating or toxic fumes in a fire .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, in a study on atopic dermatitis in NC/Nga mice, repeated application of this compound was used to induce AD-like lesions .
Metabolic Pathways
This compound is involved in the glutathione metabolic pathway, where it acts as a substrate for glutathione S-transferase . This enzyme catalyzes the conjugation of glutathione to this compound, forming 2,4-dinitrophenyl-S-glutathione .
Subcellular Localization
Given its interactions with glutathione and microtubules, it is likely that it localizes to areas of the cell where these components are present .
Preparation Methods
1-Chloro-2,4-dinitrobenzene can be synthesized through several methods:
Nitration of p-nitrochlorobenzene: This is the most common industrial method, involving the nitration of p-nitrochlorobenzene with a mixture of nitric and sulfuric acids.
Chlorination of dinitrobenzene: This method is less efficient but involves the chlorination of dinitrobenzene.
Nitration of o-nitrochlorobenzene: Another less efficient method, involving the nitration of o-nitrochlorobenzene.
Dinitration of chlorobenzene: This method involves the dinitration of chlorobenzene.
Chemical Reactions Analysis
1-Chloro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as hydrazine in methanol, acetonitrile, and dimethyl sulfoxide, forming a zwitterionic intermediate.
Conjugation with Glutathione: When incubated with erythrocytes, it conjugates with erythrocyte glutathione to form 2,4-dinitrophenyl-S-glutathione.
Reduction: It can be reduced to form corresponding amines under specific conditions.
Scientific Research Applications
1-Chloro-2,4-dinitrobenzene has several applications in scientific research:
Detection and Determination of Pyridine Compounds: It is used as a reagent for detecting and determining pyridine compounds.
Alkylating Agent: It is used to evaluate the depletion of intracellular erythrocyte glutathione (GSH).
Inhibitor of Thioredoxin Reductase: It acts as an irreversible inhibitor of human thioredoxin reductase.
Allergic Contact Dermatitis Studies: It is used in studies to evoke allergic contact dermatitis.
Comparison with Similar Compounds
1-Chloro-2,4-dinitrobenzene can be compared with other similar compounds:
2,4-Dinitro-1-fluorobenzene:
2,4-Dinitrochlorobenzene: Another similar compound with comparable applications.
This compound stands out due to its specific inhibitory effects on thioredoxin reductase and its use in detecting pyridine compounds.
Properties
IUPAC Name |
1-chloro-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAHLCBVHPDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4, Array | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | CAMEO Chemicals | |
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Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020278 | |
Record name | 1-Chloro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
202.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor., Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Boiling Point |
315 °C | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Flash Point |
382 °F (NFPA, 2010), 179 °C, 382 °F (194 °C) | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4), Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol, In water, 9.24 mg/L at 25 °C, Solubility in water at 15 °C: very poor | |
Record name | SID57264331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Density |
1.7, Density (at 20 °C): 1.7 g/cm³ | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Vapor Density |
6.98 (Air = 1), Relative vapor density (air = 1): 7.0 | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Vapor Pressure |
0.000085 [mmHg], 8.5X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | 1-Chloro-2,4-dinitrobenzene | |
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Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Mechanism of Action |
The Thioredoxin (Trx)/Thioredoxin reductase (TrxR)-system has emerged as a crucial component of many cellular functions particularly antioxidant defence. We investigated the effect of the selective TrxR inhibitor 1-chloro-2,4-dinitrobenzene (CDNB) on survival and redox status in neuronal cell lines. CDNB was found to cause apoptosis without depletion of glutathione or loss of mitochondrial complex I-activity. Cells treated with CDNB displayed an early increase of reactive oxygen species and rapid activation of stress inducible protein kinases c-Jun N-terminal kinase (JNK) and mitogen activated protein kinase kinase 4 (MKK4). Thus TrxR inhibition by CDNB results in generation of reactive oxygen species and subsequent activation of stress-inducible kinases without impairment of the cellular antioxidant status or mitochondrial function. Inhibition of the specific kinases involved in cell death triggered by Trx/TrxR dysfunction could represent a novel and selective therapeutic approach in neurodegenerative disorders., Prolonged topical exposure of BALB/c mice to chemical contact and respiratory allergens stimulates, respectively, preferential Th1- and Th2-type responses with respect to serum Ab isotype and cytokine secretion phenotypes displayed by draining lymph node cells. ... Differential cytokine secretion patterns are induced rapidly in the skin following first exposure to the contact allergen 2,4-dinitrochlorobenzene and the respiratory sensitizer trimellitic anhydride. Trimellitic anhydride induced early expression of IL-10, a cytokine implicated in the negative regulation of Langerhans cell (LC) migration, whereas exposure to 2,4-dinitrochlorobenzene resulted in production of the proinflammatory cytokine IL-1beta. Associated with this, trimellitic anhydride provoked LC migration with delayed kinetics compared with 2,4-dinitrochlorobenzene, and local neutralization of IL-10 caused enhanced LC mobilization in response to trimellitic anhydride with concomitant up-regulation of cutaneous IL-1beta. ... These differential epidermal cytokine profiles contribute to the polarization of immune responses to chemical allergens via effects on the phenotype of activated dendritic cells arriving in the draining lymph node. Thus, trimellitic anhydride-exposed dendritic cells that have been conditioned in vivo with IL-10 (a potent inhibitor of the type 1-polarizing cytokine IL-12) are effective APCs for the development of a Th2-type response., Repeated topical exposure of BALB/c strain mice to chemical contact and respiratory allergens results in preferential T helper (Th)1- and Th2-cell activation, respectively. In addition, it has been shown that respiratory allergens, such as trimellitic anhydride, stimulate epidermal Langerhans cell (LC) migration with delayed kinetics compared with contact allergens, such as 2, 4-dinitrochlorobenzene. Experiments using anti-interleukin (IL)-10 antibodies in vivo suggest that cutaneous IL-10 may contribute to the differential regulation of LC migration by these chemicals. To investigate further the mechanistic basis for the development of polarised immune responses, we have examined the production of epidermal cytokines provoked following a single topical application to BALB/c strain mice of 2, 4-dinitrochlorobenzene (1%), trimellitic anhydride (25%) or vehicle (acetone:olive oil, 4:1; AOO). Skin explants were excised from mice exposed on the dorsum of both ears for various periods (30min-6hr) to chemical and were cultured on medium prior to analysis of supernatants for the presence of tumour necrosis factor alpha (TNF-alpha), IL-1beta, IL-1alpha, IL-6, IL-10, IL-12p40, IL-12p70 and IL-17 using the Bio-PlexTM cytokine array system. Enhanced production of IL-1beta, a cytokine involved in the initiation of LC migration, was detected only following exposure to 2, 4-dinitrochlorobenzene, with 15- fold increases induced by 6hr of exposure. In addition, only exposure to 2, 4-dinitrochlorobenzene was associated with early (2 hr) secretion of IL-17. In contrast, up-regulation of IL- 10, a cytokine that inhibits LC mobilization, was evident only for trimellitic anhydride during the first 3 hr of exposure, with 2 to 3-fold increases in IL-10 release being induced. Small increases in IL-1alpha levels were apparent for both chemicals. No alterations in either IL-6, IL-12p40 or IL-12p70 secretion were recorded and TNF-alpha remained undetectable throughout. These data suggest that discrete epidermal cytokine secretion profiles induced following exposure to chemical contact and respiratory allergens might contribute to the polarization of immune responses, possibly through effects on LC function. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Color/Form |
Yellow crystals, Pale yellow needles | |
CAS No. |
97-00-7 | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Record name | 1-chloro-2,4-dinitrobenzene | |
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Record name | Benzene, 1-chloro-2,4-dinitro- | |
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Record name | 1-Chloro-2,4-dinitrobenzene | |
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Record name | 1-chloro-2,4-dinitrobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DINITROCHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE3IBT7BMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
52-54 °C, MELTING POINT: 43 °C /BETA FORM, UNSTABLE/, MP: 27 °C /GAMMA FORM, UNSTABLE/, 54 °C | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-2,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.